4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone
Brand Name: Vulcanchem
CAS No.: 256417-26-2
VCID: VC21456803
InChI: InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2
SMILES: C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34g/mol

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone

CAS No.: 256417-26-2

Cat. No.: VC21456803

Molecular Formula: C13H14N4OS

Molecular Weight: 274.34g/mol

* For research use only. Not for human or veterinary use.

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone - 256417-26-2

Specification

CAS No. 256417-26-2
Molecular Formula C13H14N4OS
Molecular Weight 274.34g/mol
IUPAC Name (4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone
Standard InChI InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2
Standard InChI Key GHAINZYZEWJSEX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3

Introduction

Chemical Properties and Structure

Chemical Identifiers

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is a well-defined organic compound with the following identifiers:

PropertyValue
CAS Number256417-26-2
Molecular FormulaC₁₃H₁₄N₄OS
Molecular Weight274.34 g/mol
IUPAC Name(4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone
Standard InChIInChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2
Standard InChIKeyGHAINZYZEWJSEX-UHFFFAOYSA-N
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3
PubChem Compound ID727062

Structural Characteristics

The compound consists of three main structural components interconnected in a specific arrangement:

  • A 2-thienyl ketone group (thiophen-2-yl methanone)

  • A piperazine ring serving as a linker

  • A pyrimidin-2-yl substituent

The thiophene ring is connected to the piperazine moiety through a carbonyl bridge, forming an amide functional group. The pyrimidine component is attached directly to the piperazine nitrogen at position 4, creating a symmetrical structural arrangement. This configuration offers multiple points for potential hydrogen bonding and electronic interactions, which are critical for biological activity.

Physical and Chemical Properties

The physical state of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is typically a crystalline solid with specific solubility characteristics in organic solvents. While detailed solubility data is limited in the available literature, the compound contains both hydrophobic (thiophene) and hydrophilic (pyrimidine, carbonyl) moieties, suggesting moderate solubility in polar organic solvents such as dichloromethane, chloroform, and DMSO .

Synthesis and Preparation

The synthesis of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone typically employs several established synthetic routes in organic chemistry. Based on related compounds in the literature, potential synthetic strategies include:

Direct Acylation Route

One potential synthetic approach involves the reaction of thiophene-2-carboxylic acid or its activated derivative (acid chloride) with 1-(pyrimidin-2-yl)piperazine. This follows similar chemistry to that described for other thienyl ketones, such as cyclopentyl 2-thienyl ketone, which can be prepared by Friedel-Crafts acylation .

A modified synthetic pathway might involve:

  • Activation of thiophene-2-carboxylic acid to form the corresponding acid chloride

  • Reaction with 1-(pyrimidin-2-yl)piperazine under appropriate conditions

  • Purification of the final product

Alternative Synthetic Approaches

Based on related chemistry for thienyl derivatives, alternative approaches might include:

  • Coupling reactions involving thiophene-2-boronic acids or organostannanes with appropriately functionalized piperazine derivatives

  • Sequential construction of the heterocyclic systems from simpler precursors

  • Palladium-catalyzed cross-coupling reactions to connect the thiophene and piperazine units

The specific synthetic route would typically be chosen based on reagent availability, desired scale, and the need to avoid potential side reactions.

Related Compounds and Structural Analogs

Thienyl Ketone Derivatives

Several structural analogs of 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone have been reported in the chemical literature:

CompoundCAS NumberStructural Difference
Cyclopentyl 2-thienyl ketoneNot specifiedReplaces piperazinyl-pyrimidine with cyclopentyl
4-(2-Pyridyl)piperazinyl 2-thienyl ketoneNot specifiedContains pyridyl instead of pyrimidinyl
4-(2-Furylcarbonyl)piperazinyl 2-thienyl ketoneNot specifiedContains additional furylcarbonyl group
2-Thienyl 2'-hydroxyphenyl ketone (C85)Not specifiedContains hydroxyphenyl instead of piperazinyl-pyrimidine
Ketone, 4-methyl-2-pyridyl 2-thienyl57261-64-0Contains 4-methyl-2-pyridyl group

Pyrimidinylpiperazine Derivatives

The pyrimidinylpiperazine motif found in the target compound is present in various bioactive molecules, particularly in kinase inhibitors. This structural fragment contributes to biological activity through specific hydrogen bonding interactions with target proteins .

Research Applications

Based on its structural features, 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone may serve various research applications:

  • Medicinal Chemistry: As a building block or lead compound in drug discovery programs

  • Structure-Activity Relationship Studies: For exploring the effect of structural modifications on biological activity

  • Chemical Library Component: As part of diverse compound collections for high-throughput screening

  • Synthetic Intermediate: In the preparation of more complex molecules with potential pharmaceutical applications

Spectroscopic Characteristics

Though detailed spectroscopic data specific to 4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone is limited in the available literature, predicted spectroscopic features can be inferred based on its structural components:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR would include:

  • Thiophene protons (typically 6.9-7.8 ppm)

  • Piperazine protons (typically 3.0-4.0 ppm)

  • Pyrimidine protons (typically 7.0-9.0 ppm)

In ¹³C NMR, significant signals would include:

  • Carbonyl carbon (approximately 190-200 ppm)

  • Aromatic carbons from thiophene and pyrimidine rings (120-160 ppm)

  • Piperazine carbons (40-50 ppm)

Infrared Spectroscopy

Characteristic IR absorption bands would likely include:

  • C=O stretching (approximately 1650-1680 cm⁻¹)

  • C=N stretching from pyrimidine (approximately 1580-1600 cm⁻¹)

  • C-S stretching from thiophene (approximately 700-800 cm⁻¹)

  • C-H stretching from aromatic and aliphatic regions (2800-3100 cm⁻¹)

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